Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride typically involves the reaction of aniline derivatives with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Polymer Production

- Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride is primarily used as an intermediate in the production of polyurethane foams and elastomers. Over 90% of the compound produced in the United States is utilized for this purpose .

- It serves as a precursor for the synthesis of polyisocyanates, which are essential in making flexible and rigid foams, coatings, adhesives, and sealants .

2. Cross-Linking Agent

- The compound acts as a cross-linking agent for epoxy resins. These resins are widely used in coatings for containers that hold beverages with an alcohol content of up to 8% . The FDA has approved its use in such applications due to its effectiveness and safety profile.

3. Analytical Chemistry

- It is employed as an analytical reagent for determining tungsten and sulfate concentrations . Its ability to form stable complexes makes it valuable in various analytical techniques.

Case Studies

Case Study 1: Use in Polyurethane Production

- A study highlighted the efficiency of using aniline derivatives in creating high-performance polyurethane elastomers. The incorporation of 4,4'-methylenedianiline dihydrochloride improved mechanical properties and thermal stability compared to traditional formulations .

Case Study 2: Epoxy Resin Formulation

- Research demonstrated that blending epoxy resins with aniline derivatives led to enhanced adhesion properties and resistance to chemical degradation. This application is crucial for industrial coatings that require durability under harsh conditions .

Safety and Environmental Impact

While the compound has beneficial applications, safety precautions are crucial due to potential health risks associated with exposure. Occupational exposure can occur through inhalation or skin contact during manufacturing processes. Proper handling protocols must be established to minimize risks .

Wirkmechanismus

The mechanism of action of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride

- Aniline, 4,4’-(ethylenedioxy)DI-, monohydrochloride

- Aniline, 4,4’-(ethylenedioxy)DI-, free base

Uniqueness

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride is unique due to its specific chemical structure and bioactive properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable tool in scientific research and industrial applications .

Biologische Aktivität

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological effects, including cytotoxicity, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

Aniline derivatives are known for their ability to interact with biological systems due to their amine functional groups. The specific structure of 4,4'-(ethylenedioxy)DI- enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Biological Activities

-

Cytotoxicity

- Research indicates that aniline compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of studies on 4-anilinoquinoline-linked aniline mustards demonstrated that these compounds were more cytotoxic than their parent structures. The mechanism of action involved DNA cross-linking, which is crucial for inducing cell death in tumor cells .

- Antiviral Properties

- Anti-inflammatory Effects

- Other Therapeutic Applications

Case Studies

- Study on Antitumor Activity : A study evaluated the antitumor effects of 4-anilinoquinoline-based compounds, including 4,4'-(ethylenedioxy)DI-. The results indicated that these compounds exhibited significant antitumor activity in vivo against P388 leukemia models, although their potency was limited by poor solubility .

- Antiviral Efficacy : Another investigation focused on the antiviral capabilities of aniline derivatives against HIV. The findings revealed that these compounds could effectively inhibit HIV replication in vitro, suggesting a promising avenue for therapeutic development .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

109690-44-0 |

|---|---|

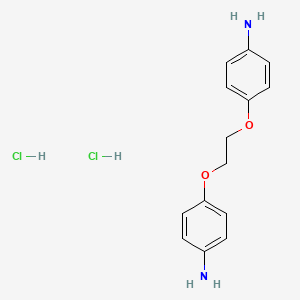

Molekularformel |

C14H18Cl2N2O2 |

Molekulargewicht |

317.2 g/mol |

IUPAC-Name |

[4-[2-(4-azaniumylphenoxy)ethoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H |

InChI-Schlüssel |

PRBBUNKDNQMQMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl |

Kanonische SMILES |

C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.